molecular formula C24H15BrN2 B4886489 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline

3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline

Cat. No. B4886489
M. Wt: 411.3 g/mol
InChI Key: VJPNBMYCEMCGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline, also known as BrPhen, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BrPhen is a heterocyclic compound that contains a phenanthroline ring system, which is commonly used as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline is based on its ability to complex with metal ions. The phenanthroline ring system in 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline can coordinate with metal ions such as copper, zinc, and iron, forming stable complexes. These metal complexes have unique properties such as luminescence and catalytic activity, which can be used in various applications such as sensing and catalysis.
Biochemical and Physiological Effects
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been shown to have potential biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been shown to have antibacterial activity against gram-positive bacteria. However, further studies are needed to investigate the potential physiological effects of 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline in vivo.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has a high molar absorptivity and fluorescence quantum yield, which makes it an excellent fluorescent probe. However, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has limitations such as its potential toxicity and limited water solubility, which can affect its use in biological applications.

Future Directions

There are several future directions for 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline research, including the development of new synthetic methods to produce 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline derivatives with improved properties. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline can be used in various applications such as sensing and catalysis, and further studies are needed to investigate its potential in these areas. Furthermore, the potential physiological effects of 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline need to be investigated in vivo to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline is a unique chemical compound that has gained significant attention in scientific research due to its ability to complex with metal ions and its potential as a fluorescent probe. 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has several advantages for lab experiments, including its stability and solubility in organic solvents. However, further studies are needed to investigate its potential physiological effects in vivo and to develop new synthetic methods to produce 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline derivatives with improved properties.

Scientific Research Applications

3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been extensively studied in scientific research due to its ability to complex with metal ions and its potential as a fluorescent probe. 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been used as a ligand in coordination chemistry to form metal complexes that have unique properties such as luminescence and catalytic activity. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been used as a fluorescent probe to detect metal ions in biological samples, such as cells and tissues.

properties

IUPAC Name

3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2/c25-18-10-8-17(9-11-18)23-15-20(16-5-2-1-3-6-16)24-19-7-4-14-26-21(19)12-13-22(24)27-23/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPNBMYCEMCGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-phenyl-4,7-phenanthroline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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